Home > Products > Screening Compounds P56567 > n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide
n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide - 6304-98-9

n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide

Catalog Number: EVT-5126192
CAS Number: 6304-98-9
Molecular Formula: C16H16N2O2
Molecular Weight: 268.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)benzamide

Compound Description: This compound is a benzodiazepine derivative and a known cholecystokinin A (CCK-A) antagonist. [] A carbon-14 labelled analogue was synthesized for use in pharmacokinetic studies. []

N-(2,3-Dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-benzamide and N-(2,3-Dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N-[14C]methyl-benzamide

Compound Description: These are two carbon-14 labelled benzodiazepine CCK antagonists. They were synthesized as tools to study the pharmacokinetic profile of CCK antagonists. []

3-Benzyl-5-indolecarboxamides

Compound Description: This refers to a series of compounds, specifically 3-(arylmethyl)-1H-indole-5-carboxamides, investigated for their activity as leukotriene receptor antagonists. [] The research focused on introducing fluorinated amide substituents to enhance potency and oral bioavailability.

N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs

Compound Description: This series of compounds was designed as potential pancreatic β-cell protective agents against endoplasmic reticulum stress. [] They were developed from a 1,2,3-triazole lead compound by replacing the triazole moiety with a glycine-like amino acid, resulting in improved potency and water solubility.

Overview

N-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide is a chemical compound that belongs to the class of benzamides, characterized by its unique structure and potential biological activities. This compound is of interest in medicinal chemistry due to its implications in drug design and development, particularly as a potential therapeutic agent.

Source

The compound can be synthesized through various organic reactions involving phenylamine derivatives and acylation processes. Research articles and patents provide insight into its synthesis, characterization, and applications in pharmacology.

Classification

N-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide is classified under:

  • Chemical Class: Benzamide derivatives
  • Functional Groups: Amide, ketone
Synthesis Analysis

The synthesis of N-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide typically involves several key steps:

  1. Starting Materials: The synthesis begins with the reaction of phenylamine with a suitable acylating agent such as propanoyl chloride or an equivalent.
  2. Reactions:
    • The acylation reaction introduces the amide functional group.
    • The formation of the ketone occurs through oxidation steps if required.
  3. Technical Details:
    • Common solvents used include dimethylformamide and dichloromethane.
    • Reactions are often monitored by thin-layer chromatography to ensure completion.

For example, a method described in literature involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide to facilitate the formation of the amide bond, followed by purification through column chromatography .

Molecular Structure Analysis

Structure

N-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide features:

  • A phenyl group attached to an amine.
  • A carbonyl group (ketone) adjacent to the amine.
  • An amide linkage connecting the benzene ring.

Data

The molecular formula is C12H14N2O2C_{12}H_{14}N_{2}O_{2}, with a molecular weight of approximately 218.25 g/mol. The compound exhibits characteristic peaks in nuclear magnetic resonance spectroscopy that confirm its structure .

Chemical Reactions Analysis

N-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield phenylamine and propanoic acid.
  2. Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: The amide nitrogen can undergo further reactions with electrophiles, leading to diverse derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action for N-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide is primarily related to its interaction with biological targets:

  1. Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  2. Binding Affinity: Studies indicate that it binds effectively to target proteins, altering their activity through competitive inhibition .
  3. Data: Quantitative analysis of binding affinities can be conducted using techniques like surface plasmon resonance or isothermal titration calorimetry.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: Range from 120°C to 130°C depending on purity.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant data from spectral analyses (IR, NMR) confirm the presence of functional groups and validate the compound's identity .

Applications

N-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide has potential applications in various scientific fields:

  1. Pharmaceuticals: Investigated for its anti-inflammatory and analgesic properties.
  2. Biochemical Research: Used as a tool compound for studying enzyme activity and protein interactions.
  3. Drug Development: Serves as a lead compound for designing new therapeutic agents targeting specific diseases.

Research continues into optimizing its efficacy and understanding its full range of biological activities .

Introduction to *N-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide* in Medicinal Chemistry

Historical Context and Discovery in Benzamide Derivative Research

The discovery of N-[1-oxo-1-(phenylamino)propan-2-yl]benzamide derivatives represents a strategic advancement in benzamide-based drug design. These compounds emerged from systematic efforts to optimize the pharmacodynamic profiles of early benzamide scaffolds, which demonstrated moderate bioactivity but lacked target specificity. Virtual screening methodologies, similar to those used in identifying DNAJA1-binding compounds, played a pivotal role in their development. For instance, the ZINC database screening of ~10 million compounds identified lead structures with benzamide cores that bind to specific cancer targets like the J-domain of DNAJA1, a heat shock protein critical in oncogenic mutant p53 stabilization [4]. This approach aligns with the trajectory of N-[1-oxo-1-(phenylamino)propan-2-yl]benzamide research, where computational models helped prioritize derivatives for synthesis based on predicted target interactions.

Table 1: Key Research Milestones for Benzamide Derivatives

YearDevelopmentSignificance
2010sVirtual screening of ZINC databaseIdentified benzamide scaffolds targeting DNAJA1
2020sOptimization of "7-3" analogue (A11)Achieved selective depletion of mutant p53 in cancer
2022Validation of HSP40/JDP inhibitorsEstablished DNAJA1-mutp53 axis as druggable pathway [4]

The structural evolution of these compounds reflects iterative medicinal chemistry campaigns. Early derivatives focused on simple N-acyl modifications, while contemporary analogues incorporate halogenation or heterocyclic extensions to enhance target engagement. This progression mirrors the development of clinical candidates like momelotinib (a benzamide-containing JAK2 inhibitor), highlighting the scaffold’s versatility in addressing diverse disease mechanisms .

Structural Uniqueness and Functional Group Significance

N-[1-oxo-1-(phenylamino)propan-2-yl]benzamide features a hybrid architecture that integrates multiple pharmacophores. Its core consists of three key components:

  • Benzamide moiety: Serves as a hydrogen-bond acceptor/donor platform for target binding
  • Propanamide linker: Provides conformational flexibility between aromatic systems
  • Phenylamino group: Enables π-π stacking interactions with hydrophobic protein pockets

The canonical SMILES representation CC(C(=O)NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 reveals how stereoelectronic properties govern bioactivity. Substituents on either aromatic ring profoundly modulate target specificity. For example, fluorination at the ortho-position of the benzamide ring (as in the closely related compound 2-fluoro-N-[1-oxo-1-(phenylamino)propan-2-yl]benzamide) enhances membrane permeability and metabolic stability, evidenced by its increased LogP value relative to non-fluorinated analogues .

Table 2: Comparative Structural Properties of Key Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Notable Features
Reference benzamideC₁₆H₁₇N₂O₂269.32Base scaffold
2-fluoro derivative C₁₆H₁₅FN₂O₂286.30Enhanced bioavailability via fluorine
A11 analogue [4]C₂₆H₃₁N₃O₆481.55Extended heterocyclic pharmacophore

The propan-2-yl spacer adopts specific rotameric states in aqueous versus lipid environments, as confirmed by molecular dynamics simulations. This adaptability facilitates dual binding modes: the carbonyl oxygen coordinates polar residues in catalytic sites, while the N-phenyl group occupies allosteric hydrophobic pockets. Such plasticity makes the scaffold ideal for targeting proteins with complex topology, including those with deep binding clefts like DNAJA1 [4].

Rationale for Targeting Inflammation and Oncology Pathways

The biological relevance of N-[1-oxo-1-(phenylamino)propan-2-yl]benzamide derivatives stems from their dual-pathway modulation capabilities. In oncology, these compounds disrupt protein-protein interactions critical for cancer progression. A prime example is the analogue A11, which binds DNAJA1 at Tyr7, Lys44, and Gln47 residues within its J-domain, inducing proteasomal degradation of conformational mutant p53 (mutp53) [4]. This mechanism is significant because:

  • Mutp53 accumulation occurs in >50% of human cancers
  • DNAJA1 stabilizes mutp53 by shielding it from ubiquitin ligases
  • Depleting DNAJA1-mutp53 complexes suppresses tumor migration and filopodia formation

Table 3: Therapeutic Targeting Mechanisms and Disease Implications

TargetBiological ConsequenceDisease Relevance
DNAJA1-mutp53CHIP/STUB1-mediated ubiquitinationHead/neck cancers with mutp53 expression
JAK-STATDownregulation of cytokine signalingMyeloproliferative disorders
HSP40/JDP familyDisruption of chaperone-client interactionsInflammation-driven malignancies

In inflammatory pathways, the scaffold’s ability to attenuate cytokine signaling aligns with JAK-STAT inhibition mechanisms observed in benzamide drugs like momelotinib. Molecular docking studies confirm that the central benzamide core occupies the ATP-binding site of kinases, while the phenylamino extension modulates specificity toward JAK isoforms [4]. This dual targeting rationale—leveraging a single chemical scaffold against interconnected pathways—exemplifies modern polypharmacology strategies in drug discovery.

Properties

CAS Number

6304-98-9

Product Name

n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide

IUPAC Name

N-(1-anilino-1-oxopropan-2-yl)benzamide

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C16H16N2O2/c1-12(15(19)18-14-10-6-3-7-11-14)17-16(20)13-8-4-2-5-9-13/h2-12H,1H3,(H,17,20)(H,18,19)

InChI Key

KRRHAESBEPRNEE-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.